molecular formula C12H17NO3 B11884015 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol CAS No. 1082399-77-6

1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol

Katalognummer: B11884015
CAS-Nummer: 1082399-77-6
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: FMDGNORLVGOKSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with a unique structure that combines an indene backbone with methoxy and aminomethyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a precursor indene compound followed by functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the methoxy groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol
  • 1-(Aminomethyl)-6-methoxy-2,3-dihydro-1H-inden-1-ol
  • 1-(Aminomethyl)-4,6-dimethoxy-1H-indene

Uniqueness: 1-(Aminomethyl)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy groups at specific positions on the indene ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to distinct properties and applications compared to its analogs.

Eigenschaften

CAS-Nummer

1082399-77-6

Molekularformel

C12H17NO3

Molekulargewicht

223.27 g/mol

IUPAC-Name

1-(aminomethyl)-4,6-dimethoxy-2,3-dihydroinden-1-ol

InChI

InChI=1S/C12H17NO3/c1-15-8-5-10-9(11(6-8)16-2)3-4-12(10,14)7-13/h5-6,14H,3-4,7,13H2,1-2H3

InChI-Schlüssel

FMDGNORLVGOKSX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(CCC2(CN)O)C(=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.